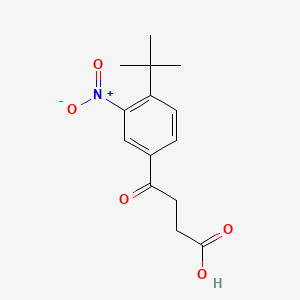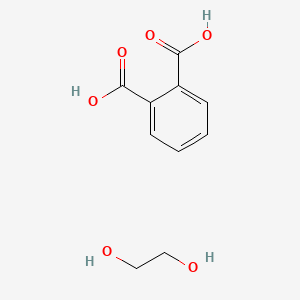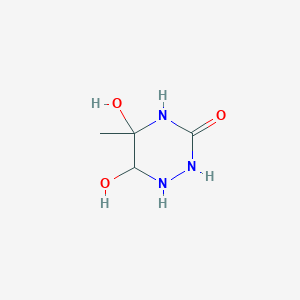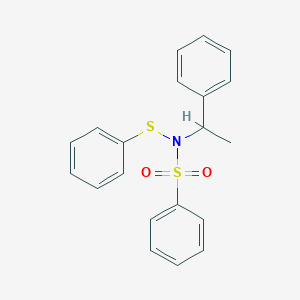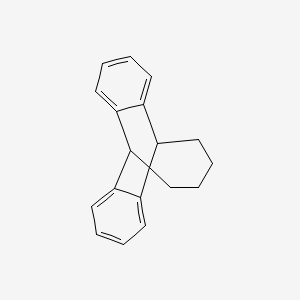![molecular formula C19H19N5 B14685881 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine CAS No. 27962-04-5](/img/structure/B14685881.png)
5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine: is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves a diazotization reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different physical and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology and Medicine: In biological research, the compound is studied for its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: The vibrant color of the compound makes it suitable for use as a dye in textiles and other materials. Additionally, its stability and reactivity are leveraged in the development of new materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, affecting the redox state of biological molecules. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
5-Amino-pyrazoles: These compounds share similar reactivity and are used in the synthesis of heterocyclic scaffolds.
Azo Dye Derivatives: These compounds have similar structural features and are used in various industrial applications.
Uniqueness: What sets 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine apart is its specific combination of aromatic rings and functional groups, which confer unique chemical and physical properties. Its stability, vibrant color, and potential biological activities make it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
27962-04-5 |
|---|---|
Fórmula molecular |
C19H19N5 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
5-[(2,6-dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C19H19N5/c1-12-8-7-9-13(2)16(12)23-24-17-14(3)21-19(20)22-18(17)15-10-5-4-6-11-15/h4-11H,1-3H3,(H2,20,21,22) |
Clave InChI |
JWFSXSBKIJIGCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=NC2=C(N=C(N=C2C3=CC=CC=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



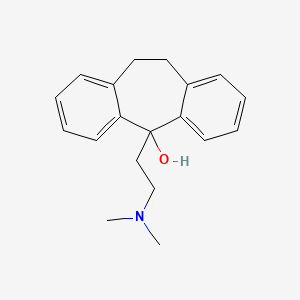
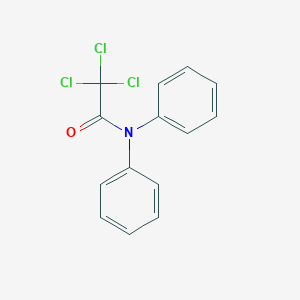
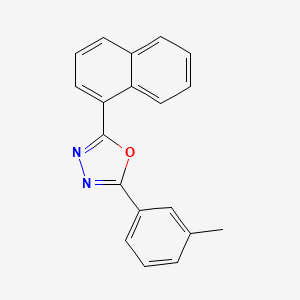

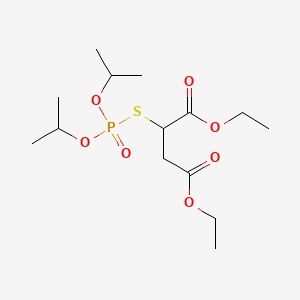
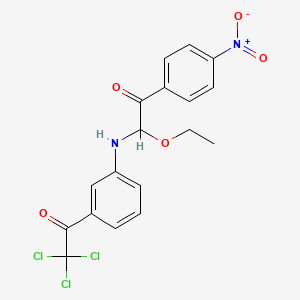
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
